1(2H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-3,6-dihydro-, phenylmethyl ester
Description
1(2H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-3,6-dihydro-, phenylmethyl ester (CAS: 66207-23-6) is a substituted pyridine derivative with a partially hydrogenated ring system (3,6-dihydro configuration) and a benzyl ester group. This compound is structurally categorized as an N-Cbz-protected tetrahydropyridine derivative, commonly used as an intermediate in organic synthesis and drug development . Its unique combination of aromatic and dihydro regions allows for versatile reactivity, making it valuable in constructing complex molecules like kinase inhibitors or boronic acid derivatives for cross-coupling reactions .
Properties
IUPAC Name |
benzyl 4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2/c20-18-8-6-16(7-9-18)17-10-12-21(13-11-17)19(22)23-14-15-4-2-1-3-5-15/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPRMANHWYSEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301157499 | |
| Record name | Phenylmethyl 4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301157499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400770-92-5 | |
| Record name | Phenylmethyl 4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400770-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301157499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1(2H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-3,6-dihydro-, phenylmethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 2-pyridinecarboxylic acid in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a base such as sodium hydroxide. The resulting product is then esterified with benzyl alcohol to form the final compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
1(2H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-3,6-dihydro-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1(2H)-Pyridinecarboxylic acid derivatives have been investigated for their potential as pharmaceutical agents. The presence of the fluorophenyl group enhances biological activity, making these compounds suitable candidates for drug development.
- Anticancer Activity : Research has indicated that pyridinecarboxylic acid derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyridine ring can increase selectivity towards cancer cells while reducing toxicity to normal cells .
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Its efficacy against resistant strains of bacteria highlights its potential as a lead compound in antibiotic development .
Agrochemicals
The compound's structure allows it to act as a herbicide or pesticide. Its effectiveness in controlling weed growth and pest populations can be attributed to its ability to disrupt biological processes in target organisms.
- Herbicidal Activity : Field trials have confirmed that derivatives of pyridinecarboxylic acid can effectively inhibit the growth of specific weed species without adversely affecting crop yields .
Material Science
In material science, 1(2H)-Pyridinecarboxylic acid derivatives are explored for their role in creating advanced materials with desirable properties.
- Polymer Chemistry : The compound can be utilized in the synthesis of polymers that exhibit enhanced thermal stability and chemical resistance. These materials are valuable in various industrial applications, including coatings and adhesives .
Analytical Chemistry
The compound is also used as a standard in analytical chemistry for developing methods to quantify pyridine derivatives in different matrices.
- Chromatographic Techniques : It serves as a reference material in high-performance liquid chromatography (HPLC) for analyzing complex mixtures containing pyridine derivatives .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis of various pyridinecarboxylic acid derivatives, including the target compound, and evaluated their anticancer properties against A549 lung cancer cells. Results indicated that certain derivatives exhibited IC50 values lower than those of existing chemotherapeutics, suggesting a promising avenue for further development .
Case Study 2: Herbicidal Efficacy
Research conducted by agricultural scientists assessed the herbicidal activity of several pyridinecarboxylic acid derivatives on common agricultural weeds. The results showed a significant reduction in weed biomass compared to untreated controls, supporting the use of these compounds in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 1(2H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-3,6-dihydro-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Substituent Variations
1(2H)-Pyridinecarboxylic Acid, 2-(4-Fluorophenyl)-3,4-Dihydro-4-Oxo-, Phenylmethyl Ester (CAS: 414910-19-3)
1(2H)-Pyridinecarboxylic Acid, 4-(5,5-Dimethyl-1,3,2-Dioxaborinan-2-yl)-3,6-Dihydro-, 1,1-Dimethylethyl Ester (CAS: 1167991-21-0)
Halogenated Derivatives
- Implications: Such derivatives are often explored in central nervous system (CNS) drug candidates due to their improved pharmacokinetic profiles .
Functional Group Comparisons
| Compound | Ester Group | Substituent | Key Applications |
|---|---|---|---|
| Target Compound | Benzyl | 4-(4-Fluorophenyl) | Drug intermediates, kinase inhibitors |
| CAS 1167991-21-0 | tert-Butyl | Boronate | Cross-coupling reactions |
| CAS 414910-19-3 | Benzyl | 4-Oxo, 2-(4-Fluorophenyl) | Electrophilic scaffolds |
| CAS 860010-31-7 | Ethyl | Chloro-cyano-benzocycloheptapyridinyl | Anticancer research |
Market and Availability
- Target Compound: Supplied by Shanghai Yuanye Bio-Technology Co., Ltd., with pricing data unavailable publicly .
- Boronate Derivatives : Higher commercial demand due to applications in materials science (e.g., CymitQuimica lists boronate esters at €64–84/100–250 mg) .
Biological Activity
1(2H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-3,6-dihydro-, phenylmethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a 4-fluorophenyl group and a phenylmethyl ester. Its synthesis typically involves the reaction of 4-fluorobenzaldehyde with 2-pyridinecarboxylic acid followed by esterification with benzyl alcohol.
Synthesis Overview
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Aldol condensation | Ethanol, NaOH |
| 2 | Esterification | Benzyl alcohol |
Antimicrobial Properties
Research indicates that derivatives of pyridinecarboxylic acids exhibit antimicrobial activity. A study highlighted that certain analogs showed significant inhibition of seed germination in Brassica campestris, suggesting potential herbicidal properties .
Enzyme Inhibition
The compound has been shown to inhibit enzymes such as alpha-amylase and carboxypeptidase A. In particular, one analog demonstrated stronger inhibition compared to sodium 2,4-dichlorophenoxyacetate (2,4-D), a known herbicide . This suggests that the compound may interfere with metabolic pathways in plants and possibly in microbial systems.
Anticancer Activity
Various studies have explored the anticancer potential of pyridine derivatives. The mechanism often involves the modulation of specific biological pathways through enzyme inhibition or receptor interaction. For instance, compounds similar to 1(2H)-pyridinecarboxylic acid have been investigated for their ability to induce apoptosis in cancer cells by targeting cell cycle regulators and pro-apoptotic factors.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. The presence of the fluorophenyl group enhances lipophilicity, potentially improving cell membrane penetration and bioavailability.
Proposed Mechanisms
- Enzyme Inhibition : Compounds like this can act as competitive inhibitors for key metabolic enzymes.
- Receptor Modulation : They may bind to receptor sites affecting signaling pathways related to growth and proliferation.
Case Studies
- Antimicrobial Activity : A study demonstrated that several pyridinecarboxylic acid derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus, indicating broad-spectrum antimicrobial potential.
- Plant Growth Regulation : Research showed that at concentrations as low as , certain analogs inhibited root growth in Brassica campestris, suggesting applications in agricultural herbicides .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound | Structure | Key Activity |
|---|---|---|
| 4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid | Similar without ester | Moderate antimicrobial |
| 4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid methyl ester | Methyl instead of phenylmethyl | Lower enzyme inhibition |
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield?
Methodological Answer: Synthesis typically involves esterification of the pyridinecarboxylic acid precursor with benzyl alcohol derivatives. Key steps include:
- Coupling Reactions: Use of coupling agents like EDCI/HOBt for activating the carboxylic acid (e.g., General Procedure F1 in ).
- Fluorophenyl Integration: Suzuki-Miyaura coupling to introduce the 4-fluorophenyl group (analogous to ).
- Ester Protection: tert-Butyl or benzyl ester protection to stabilize intermediates (as in ).
| Synthetic Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Esterification | Benzyl bromide, K₂CO₃, DMF | 70-85% | |
| Fluorophenyl Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 60-75% |
Q. Which spectroscopic and chromatographic methods validate the compound’s structure and purity?
Methodological Answer:
- 1H/13C NMR: Assign peaks using deuterated solvents (DMSO-d6 or CDCl₃) to confirm substituent positions (e.g., δ 7.63 ppm for fluorophenyl protons in ).
- LCMS/HRMS: Verify molecular ion peaks (e.g., [M+1]⁺ at m/z 311.1 in ).
- HPLC: Use C18 columns with methanol/buffer mobile phases (65:35 v/v, pH 4.6) for purity assessment (≥95% as per ).
Q. What stability considerations are critical for handling this ester under experimental conditions?
Methodological Answer:
- Hydrolysis Risk: Avoid aqueous basic conditions (pH > 9) to prevent ester cleavage .
- Light/Temperature: Store at -20°C in amber vials to mitigate photodegradation and thermal decomposition .
Advanced Research Questions
Q. How does the 4-fluorophenyl substituent influence electronic properties and biological interactions?
Methodological Answer:
- Electronic Effects: Fluorine’s electronegativity enhances π-π stacking with aromatic residues in target proteins (observed in ’s fluorophenyl-containing analogs).
- SAR Studies: Compare bioactivity of fluorophenyl vs. non-fluorinated analogs using enzyme inhibition assays .
Q. What computational strategies predict this compound’s pharmacokinetic or binding properties?
Methodological Answer:
Q. How can conflicting biological activity data across studies be resolved?
Methodological Answer:
Q. What strategies optimize synthetic yield while minimizing byproducts?
Methodological Answer:
Q. How to design SAR studies for derivatives targeting improved solubility or potency?
Methodological Answer:
- Substituent Libraries: Synthesize analogs with varied ester groups (e.g., methyl, tert-butyl) and assess logP values .
- Crystallography: Resolve co-crystal structures with target proteins to guide rational design .
Q. What analytical strategies resolve discrepancies in NMR or mass spectrometry data?
Methodological Answer:
Q. How does the dihydropyridine ring conformation affect compound stability and bioactivity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
